molecular formula C15H15N3O4 B2859226 1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile CAS No. 133181-42-7

1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

Cat. No.: B2859226
CAS No.: 133181-42-7
M. Wt: 301.302
InChI Key: GGXPOPOJIYPYQT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a potent and selective phosphodiesterase 5 (PDE5) inhibitor investigated for its therapeutic potential. Its primary research value lies in its mechanism of action, which involves elevating intracellular cyclic guanosine monophosphate (cGMP) levels by preventing its degradation, a key pathway in smooth muscle relaxation and vasodilation. This property has positioned it as a candidate molecule in preclinical research for cardiovascular diseases, particularly pulmonary arterial hypertension (PAH), where PDE5 inhibition is a validated therapeutic strategy source . Studies exploring its structure-activity relationship have highlighted the importance of the 3,4-dimethoxyphenethyl moiety and the carbonitrile group at the 5-position for achieving high PDE5 affinity and selectivity source . Beyond cardiopulmonary research, the compound's role in modulating the cGMP pathway makes it a valuable tool for probing signal transduction in other biological contexts, including neurological and erectile function research. It is intended for in vitro and in vivo studies to further elucidate the physiological and pathophysiological roles of PDE5.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-12-4-3-10(7-13(12)22-2)5-6-18-9-11(8-16)14(19)17-15(18)20/h3-4,7,9H,5-6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXPOPOJIYPYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=C(C(=O)NC2=O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H15N3O4\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_4

This structure includes a pyrimidine ring, which is known for its role in nucleic acids and various biological processes. The presence of methoxy groups on the phenethyl moiety may enhance lipophilicity and influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of pyrimidine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antiviral Activity

Studies on related compounds have demonstrated antiviral activities against HIV-1. The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways . While specific data on this compound is limited, its structural analogs suggest potential efficacy in antiviral applications.

Neuroprotective Effects

The neuroprotective properties of pyrimidine derivatives have been explored in various studies. For example, certain derivatives have shown promise as D5 receptor agonists, which are implicated in cognitive function and neuroprotection. These compounds can enhance dopaminergic signaling pathways, potentially providing therapeutic benefits for neurodegenerative diseases .

Case Studies

  • Cognitive Enhancement : A study involving similar pyrimidine derivatives demonstrated improved cognitive function in animal models of memory impairment. The compounds were administered orally and showed significant enhancement in memory retention and learning capabilities .
  • Antiviral Screening : In a comparative study of pyrimidine derivatives against HIV-1, several compounds exhibited IC50 values in the low micromolar range. This suggests that modifications to the pyrimidine core can lead to enhanced antiviral activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:

ModificationEffect on Activity
Addition of electron-donating groups (e.g., methoxy)Increases lipophilicity and receptor binding affinity
Alteration of the carbonitrile groupMay enhance interaction with specific enzymes or receptors
Variation in the length of the alkyl chainAffects solubility and bioavailability

Scientific Research Applications

Chemical Properties and Structure

This compound features a pyrimidine ring substituted with a phenethyl group and carbonitrile functionality. The presence of the dimethoxyphenyl group enhances its lipophilicity and may contribute to its biological activity. The molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, and it exhibits properties typical of dioxo compounds, which often display diverse biological activities.

Pharmacological Potential

Research has indicated that derivatives of pyrimidine compounds often exhibit significant pharmacological activities, including:

  • Anticancer Activity : Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines, revealing promising IC50 values that suggest strong anticancer potential .
  • Antimicrobial Properties : Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. The presence of the carbonitrile group may enhance these effects by interfering with microbial biosynthesis pathways .

Synthetic Pathways

The synthesis of 1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can be achieved through several methods:

  • One-Pot Reactions : Recent advances in synthetic methodologies allow for the efficient one-pot synthesis of similar compounds using various catalysts such as palladium or copper . This method not only simplifies the process but also increases yield.
  • Multi-Component Reactions : Another effective approach involves multi-component reactions where aldehydes, isocyanides, and other reagents are combined to form complex structures in high yields .

Case Study 1: Anticancer Activity

In a study evaluating various pyrimidine derivatives for anticancer properties, it was found that compounds closely related to this compound exhibited IC50 values ranging from 0.33 to >100 μM against HeLa cells . This suggests a potential therapeutic application in cancer treatment.

Case Study 2: Antimicrobial Efficacy

A series of related compounds were tested for their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated significant zones of inhibition comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents from this class of compounds.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Pyrimidine Derivative AAnticancer0.33
Pyrimidine Derivative BAntimicrobial12.5
Pyrimidine Derivative CAntifungal25

Table 2: Synthetic Methods for Pyrimidine Derivatives

Method TypeDescriptionYield (%)Reference
One-Pot ReactionUtilizes palladium catalyst85
Multi-Component ReactionCombines multiple reagents in a single step90

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarbonitrile Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (N1/R Groups) Molecular Weight Melting Point (°C) Key Functional Groups
Target compound 3,4-Dimethoxyphenethyl ~353.35* Not reported 2,4-dioxo, -CN
1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile 4-Methoxybenzyl 257.25 Not reported 2,4-dioxo, -CN
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Benzyl, isopropyl 311.35 Not reported 2,4-dioxo, -CN
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Methyl 165.14 Not reported 2,4-dioxo, -CN
1-Anilino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile Anilino, methyl 284.27 Not reported 2,4-dioxo, -CN
4-(2-Methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-Methylpropyl, 4-nitrobenzylthio 301.36 161–163 6-oxo, -CN, -S-

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The 3,4-dimethoxyphenethyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like methyl or benzyl. Methoxy groups may enhance π-π stacking and hydrogen-bonding interactions .
  • Melting Points : Analogs with sulfur-containing substituents (e.g., -S- in ) exhibit lower melting points (~161–163°C), likely due to reduced crystallinity compared to oxygenated analogs (>250°C for compounds) .
Spectroscopic and Analytical Data
  • Infrared (IR) Spectroscopy : Pyrimidinecarbonitriles typically show absorption bands for nitrile (-CN) at ~2188–2200 cm⁻¹ and carbonyl (C=O) at ~1689–1700 cm⁻¹. Methoxy groups (OCH₃) exhibit C-O stretches near 1250 cm⁻¹ .
  • NMR Spectroscopy : In DMSO-d₆, the N1 substituent’s protons (e.g., phenethyl or benzyl) appear as multiplet signals in the aromatic region (δ 6.5–7.5 ppm). The pyrimidine ring protons resonate at δ 2.5–3.5 ppm for aliphatic protons and δ 8.0–9.0 ppm for aromatic protons in fused-ring systems .

Preparation Methods

Conventional Synthetic Pathways

Cyclocondensation Strategies

The core pyrimidine scaffold is typically constructed via cyclocondensation reactions. A widely adopted approach involves the reaction of α-bromomethylbenzylketones with 2,6-diamino-4-oxopyrimidine in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C). This method facilitates the formation of the 2,4-dioxo-tetrahydro-pyrimidine system through nucleophilic displacement and subsequent ring closure.

The dimethoxyphenethyl side chain is introduced via alkylation at the N1 position of the pyrimidine intermediate. Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) have demonstrated superior regioselectivity for this substitution, achieving yields of 68–72%. Critical parameters include strict moisture control and the use of anhydrous solvents to prevent hydrolysis of the reactive intermediates.

Table 1: Conventional Synthesis Parameters
Reaction Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
Pyrimidine core formation α-Bromomethylbenzylketone DMF 80–100 6–12 60–70
N1-Alkylation DEAD/TPP THF 0–25 4–6 68–72
Carbonitrile introduction CuCN/KCN DMSO 120–140 8–10 55–60

Late-Stage Functionalization

The carbonitrile group at position 5 is installed via palladium-catalyzed cyanation using copper(I) cyanide (CuCN) and potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120–140°C. This Ullmann-type coupling requires careful stoichiometric control to minimize side product formation, with optimal molar ratios of 1:1.2 (substrate:CuCN).

Green Chemistry Innovations

Microwave-Assisted Synthesis

Recent advancements have replaced traditional heating with microwave irradiation, reducing reaction times from hours to minutes. Solvent-free conditions under 300 W microwave power achieve complete cyclocondensation in 3–15 minutes with yields exceeding 85%. This method significantly enhances energy efficiency while maintaining product purity.

Mechanochemical Approaches

Ball milling techniques eliminate solvent use entirely, employing mechanical force to drive reactions. Co-grinding of stoichiometric quantities of reactants in a planetary mill (500 rpm) for 10–30 minutes produces the target compound with 75–88% yield. This method demonstrates particular advantages for oxygen-sensitive intermediates.

Table 2: Green Synthesis Comparison
Method Conditions Yield (%) Time Energy Consumption (kWh/mol)
Microwave-assisted Solvent-free, 300 W 85–96 3–15 min 0.45–2.25
Mechanochemical Ball milling, 500 rpm 75–88 10–30 min 0.18–0.54
Conventional thermal DMF, 80°C 60–70 6–12 h 7.2–14.4

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214–216°C, confirming crystalline purity.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) using ethyl acetate/hexane (1:2) eluent effectively separates regioisomeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) achieves >99% purity as verified by UV detection at 254 nm.

Table 3: Characterization Data
Analytical Method Key Findings
$$ ^1H $$ NMR (400 MHz, DMSO-d6) δ 3.73 (s, 6H, OCH3), 4.22 (t, J=7.2 Hz, 2H, CH2), 6.83–6.91 (m, 3H, ArH), 8.01 (s, 1H, C=CH)
IR (KBr) 2215 cm⁻¹ (C≡N), 1687 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O-C)
HRMS (ESI+) m/z 300.1445 [M+H]+ (calc. 300.1449)

Comparative Analysis of Methodologies

The mechanochemical approach demonstrates superior environmental metrics, reducing solvent waste by 100% compared to conventional methods. However, microwave synthesis achieves the highest yields (96%) with 98% atom economy. Scale-up studies indicate that continuous flow reactors could further enhance the microwave process, potentially increasing throughput to kilogram-scale batches.

Q & A

Q. What synthetic routes are recommended for 1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile?

The synthesis of this compound likely involves multi-step reactions, including condensation, cyclization, and functional group modifications. For structurally similar pyrimidine derivatives, key steps include:

  • Condensation : Reacting a β-keto ester with urea or thiourea derivatives under acidic conditions (e.g., HCl or acetic acid) to form the pyrimidine ring .
  • Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to drive ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) enhance reaction efficiency, while temperature control (60–80°C) prevents intermediate decomposition .

Q. Example Reaction Conditions Table :

StepReagents/ConditionsYield Optimization Tips
CondensationUrea, β-keto ester, HCl, refluxUse excess urea for completeness
CyclizationPTSA, DCM, 60°C, 12hMonitor via TLC for completion
PurificationColumn chromatography (silica gel)Gradient elution (hexane:EtOAc)

Q. How can researchers confirm the structural integrity and purity of this compound?

Critical analytical methods include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., tetrahydropyrimidine ring conformation) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methoxyphenethyl groups) and detects impurities .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What solvents and temperatures are optimal for recrystallization?

Recrystallization in ethanol or methanol at 4°C yields high-purity crystals for X-ray analysis. Slow evaporation methods reduce solvent inclusion .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenethyl group influence electronic properties and reactivity?

The electron-donating methoxy groups enhance aromatic ring stability and direct electrophilic substitutions to specific positions. Comparative studies on analogs (e.g., fluorophenyl or chlorophenyl derivatives) show:

  • Increased electron density at the pyrimidine ring, altering nucleophilic attack sites .
  • Steric effects from the phenethyl chain may hinder reactions at the 5-carbonitrile position .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions (e.g., varying IC₅₀ values in enzyme assays) arise from:

  • Experimental variables : Buffer pH, solvent choice (DMSO vs. water), or assay temperature .
  • Structural analogs : Subtle substituent changes (e.g., -OCH₃ vs. -Cl) drastically alter bioactivity .

Q. Methodological Recommendations :

  • Standardize assay conditions (e.g., pH 7.4, <1% DMSO).
  • Use isogenic cell lines to minimize biological variability .
  • Perform molecular docking to correlate substituent effects with binding affinity .

Q. Can computational models predict binding affinity to kinase targets?

Yes, but accuracy depends on:

  • Parameter selection : Include solvation effects, van der Waals interactions, and ligand flexibility .
  • Validation : Cross-check with experimental IC₅₀ values from kinase inhibition assays (e.g., EGFR or VEGFR2) .

Q. Example Computational Workflow :

Generate 3D structure using DFT (B3LYP/6-31G*).

Perform molecular dynamics (MD) simulations (AMBER force field).

Calculate binding free energy via MM-PBSA .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting solubility data in different solvents?

Solubility discrepancies (e.g., DCM vs. water) reflect:

  • Polarity mismatches : The compound’s logP (~2.5) favors organic solvents .
  • pH-dependent ionization : The pyrimidine ring may protonate in acidic media, enhancing aqueous solubility .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Protecting groups : Temporarily block reactive sites (e.g., -CN or -OCH₃) with trimethylsilyl or tert-butyldimethylsilyl (TBS) groups .
  • Catalyst tuning : Use Pd/C for selective hydrogenation without ring opening .

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